4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: is a complex organic compound featuring multiple functional groups, including bromine, hydroxyl, phenyl, pyrazol, and carboxylic acid groups. This compound belongs to the quinoline and pyrazole families, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to start with a substituted phenyl compound, which undergoes cyclization to form the quinoline ring. Subsequent reactions introduce the bromine and hydroxyl groups, followed by the formation of the pyrazole ring and the final carboxylation step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The bromine atom can be reduced to form a hydrogen atom.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of bromoalkanes or alkenes.
Substitution: : Formation of various substituted quinolines or pyrazoles.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of quinoline and pyrazole derivatives.
Medicine: : Investigating potential therapeutic uses, such as anticancer, antibacterial, and anti-inflammatory properties.
Industry: : Use in the development of new drugs and materials.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. Generally, quinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The presence of the bromine and hydroxyl groups may enhance the compound's ability to bind to these targets, while the pyrazole and carboxylic acid groups could influence its solubility and stability.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other quinoline and pyrazole derivatives, which are known for their diverse biological activities. Some examples of similar compounds are:
Quinoline derivatives: : Used in antimalarial and anticancer drugs.
Pyrazole derivatives: : Used in anti-inflammatory and analgesic drugs.
Properties
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3O4/c29-19-11-12-21-20(15-19)26(18-9-5-2-6-10-18)27(28(36)30-21)22-16-23(17-7-3-1-4-8-17)32(31-22)24(33)13-14-25(34)35/h1-12,15,23H,13-14,16H2,(H,30,36)(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQTVPYYLCPTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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